molecular formula C12H16N6O4 B1253351 N-(9beta-D-2'-Deoxyribofuranosylpurin-6-yl)glycinamide CAS No. 89014-18-6

N-(9beta-D-2'-Deoxyribofuranosylpurin-6-yl)glycinamide

Cat. No.: B1253351
CAS No.: 89014-18-6
M. Wt: 308.29 g/mol
InChI Key: BLGGLLGDRXGJJC-LKEWCRSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N(6)-carbamoylmethyl-2'-deoxyadenosine is a nucleoside analogue that is adenosine in which one of the exocyclic amino hydrogens is replaced by a carbamoylmethyl group. It has a role as a Mycoplasma genitalium metabolite. It is a glycine derivative, an amino acid amide, a nucleoside analogue and a monocarboxylic acid amide. It derives from an adenine.

Scientific Research Applications

  • Phage Modification Function : A study by Swinton et al. (1983) characterized an unusual deoxynucleoside specified by the bacteriophage Mu modification function as N-(9beta-D-2'-Deoxyribofuranosylpurin-6-yl)glycinamide. This compound is formed by the modification of DNA adenine residues, highlighting its significance in DNA alterations and potential applications in genetic research.

  • GPR40 Agonist Discovery : Research by Negoro et al. (2010) involved the discovery of a potent, selective, and orally bioavailable GPR40 agonist. The findings suggest the potential therapeutic applications of this compound in treating type 2 diabetes mellitus.

  • Antinociceptive Activity in Pain Models : A study by Villetti et al. (2003) explored the antinociceptive effects of N-(2-Indanyl)-glycinamide hydrochloride, a compound related to this compound, in various models of pain. This highlights its potential application in pain management.

  • Mass Spectrometry in Diabetes Management : The application of mass spectrometry, particularly in studying diabetes, was outlined by D'Aronco et al. (2018). This technique could be crucial for monitoring compounds like this compound in diabetic complications.

  • Glycinamide Ribonucleotide Formyltransferase Inhibitor : AG2034, a glycinamide ribonucleotide formyltransferase inhibitor, was investigated by Boritzki et al. (2004). Its potential as an antitumor agent and its efficacy in various cancer models were highlighted.

  • Skin Depigmentation Efficacy : A clinical trial by Boo et al. (2020) assessed the skin depigmentation efficacy of Glycinamide Hydrochloride, suggesting cosmetic and dermatological applications.

Properties

CAS No.

89014-18-6

Molecular Formula

C12H16N6O4

Molecular Weight

308.29 g/mol

IUPAC Name

2-[[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]acetamide

InChI

InChI=1S/C12H16N6O4/c13-8(21)2-14-11-10-12(16-4-15-11)18(5-17-10)9-1-6(20)7(3-19)22-9/h4-7,9,19-20H,1-3H2,(H2,13,21)(H,14,15,16)/t6-,7+,9+/m0/s1

InChI Key

BLGGLLGDRXGJJC-LKEWCRSYSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NCC(=O)N)CO)O

SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)NCC(=O)N)CO)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)NCC(=O)N)CO)O

89014-18-6

Synonyms

DRPGly
N-(9 beta-D-2'-deoxyribofuranosylpurin-6-yl)glycinamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(9beta-D-2'-Deoxyribofuranosylpurin-6-yl)glycinamide
Reactant of Route 2
N-(9beta-D-2'-Deoxyribofuranosylpurin-6-yl)glycinamide
Reactant of Route 3
N-(9beta-D-2'-Deoxyribofuranosylpurin-6-yl)glycinamide
Reactant of Route 4
N-(9beta-D-2'-Deoxyribofuranosylpurin-6-yl)glycinamide
Reactant of Route 5
N-(9beta-D-2'-Deoxyribofuranosylpurin-6-yl)glycinamide
Reactant of Route 6
N-(9beta-D-2'-Deoxyribofuranosylpurin-6-yl)glycinamide

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